3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-YL]propan-1-amine

lipophilicity cLogP fluorine effect

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine (CAS 926262-58-0; free base molecular formula C11H12FN3O, MW 221.23 g/mol) is a synthetic small molecule belonging to the 1,2,4-oxadiazole class. The 1,2,4-oxadiazole ring is a well-established pharmacophore in medicinal chemistry, prized for its bioisosteric properties and metabolic stability.

Molecular Formula C11H12FN3O
Molecular Weight 221.23 g/mol
Cat. No. B12153467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-YL]propan-1-amine
Molecular FormulaC11H12FN3O
Molecular Weight221.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NOC(=N2)CCCN)F
InChIInChI=1S/C11H12FN3O/c12-9-5-3-8(4-6-9)11-14-10(16-15-11)2-1-7-13/h3-6H,1-2,7,13H2
InChIKeyKAMZFYAIDNHZDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-YL]propan-1-amine: A 1,2,4-Oxadiazole Scaffold for Medicinal Chemistry and Chemical Biology Procurement


3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine (CAS 926262-58-0; free base molecular formula C11H12FN3O, MW 221.23 g/mol) is a synthetic small molecule belonging to the 1,2,4-oxadiazole class [1]. The 1,2,4-oxadiazole ring is a well-established pharmacophore in medicinal chemistry, prized for its bioisosteric properties and metabolic stability [2]. This compound is primarily utilized as a versatile research scaffold and a key building block for the synthesis of bioactive molecules, including inhibitors of histone deacetylase 6 (HDAC6) and sphingosine-1-phosphate transporter (Spns2) [3]. It is commercially available in free base and hydrochloride salt forms with typical purities of ≥95% .

Why Generic Substitution of 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-YL]propan-1-amine is Not Advisable Without Comparative Evidence


The 1,2,4-oxadiazole chemical space is broad, and subtle structural variations—such as the identity and position of the aryl substituent, the length of the alkyl amine linker, and the nature of the terminal amine—can profoundly alter target engagement, selectivity, and physicochemical properties [1]. For instance, exchanging the 4-fluorophenyl moiety for a phenyl group or replacing the propan-1-amine chain with an ethan-1-amine chain can shift the inhibitory profile from HDAC6 to EGFR or Spns2, or alter lipophilicity and hydrogen-bonding capacity [2]. Blind substitution with a structurally similar analog risks misfolding in a target-binding pocket, altering pharmacokinetic behavior, or invalidating the structure-activity relationship (SAR) of an existing series. The quantitative evidence below demonstrates where 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine possesses verifiable differentiation that is meaningful for scientific selection.

Quantitative Differentiation Guide for 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-YL]propan-1-amine


Fluorine-Induced Lipophilicity and Electronic Modulation Versus Des-Fluoro Parent

The 4-fluorophenyl substituent on the target compound increases calculated lipophilicity (cLogP) by approximately 0.37 units compared to the des-fluoro parent compound, 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine, which has an XLogP3 of 1.7 [1]. The target compound's cLogP is 2.07 [2]. This modest increase enhances membrane permeability potential without violating Lipinski's Rule of 5. Additionally, the electron-withdrawing fluorine atom polarizes the aryl ring, which can strengthen pi-stacking interactions with aromatic residues in hydrophobic binding pockets—a feature not available in the non-fluorinated parent [3].

lipophilicity cLogP fluorine effect medicinal chemistry

Linker Length Differentiation: Propan-1-amine Versus Ethan-1-amine Analog

The propan-1-amine linker in the target compound provides three methylene units between the oxadiazole core and the terminal amine, whereas the closely related ethan-1-amine analog, 1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine (CAS 937666-00-7), has only a two-carbon linker [1]. This additional methylene spacer increases conformational flexibility and extends the reach of the terminal amine by approximately 1.3–1.5 Å in a fully extended conformation [2]. In the context of Spns2 inhibition SAR, the alkyl tail length is a critical determinant of potency; the structurally related Spns2 inhibitor SLF1081851, which also bears a propan-1-amine linker, achieves an IC50 of 1.93 µM in HeLa cell S1P release assays [3]. The ethan-1-amine analog lacks comparable published Spns2 activity data, but the SAR trend indicates that linker length directly influences target engagement.

linker length structure-activity relationship amine spacing scaffold design

Physicochemical Property Profile: Hydrogen Bond Acceptor/Donor Count and Topological Polar Surface Area

The target compound has a topological polar surface area (tPSA) of 41.30 Ų, 4 hydrogen bond acceptors (HBA), and 1 hydrogen bond donor (HBD) [1]. In comparison, the 2-chloro-6-fluorophenyl analog, 3-(3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride, has a higher molecular weight (292.14 g/mol for the HCl salt vs. 221.23 g/mol for the target free base) and an additional chlorine atom that increases both molecular bulk and the number of potential halogen-bonding interactions . The target compound's tPSA of 41.30 Ų falls well within the ≤90 Ų threshold often used for predicting blood-brain barrier penetration, whereas the 2-chloro-6-fluorophenyl analog, with an additional halogen, likely has a higher tPSA that reduces passive CNS permeability [2]. This makes the target compound a more favorable choice for CNS-targeted library synthesis.

tPSA hydrogen bonding drug-likeness CNS permeability

Target Class Positioning: Spns2 Inhibitor Scaffold with Validated SAR Versus HDAC6-Focused 1,2,4-Oxadiazoles

The propan-1-amine-terminated 1,2,4-oxadiazole scaffold represented by the target compound has been validated as a core template for Spns2 (sphingosine-1-phosphate transporter) inhibition. SLF1081851, which differs from the target compound only in the 3-aryl substituent (4-decylphenyl vs. 4-fluorophenyl), inhibits Spns2-dependent S1P release with an IC50 of 1.93 µM in HeLa cells and is active in vivo, decreasing lymphocyte counts and plasma S1P levels in mice and rats [1]. In contrast, 1,2,4-oxadiazole derivatives developed as HDAC6 inhibitors typically require additional heterocyclic elaboration beyond the simple 3-aryl-5-propan-1-amine scaffold; in one patent series, only compounds with an H-donor group in the R2 substituent achieved HDAC6 IC50 values below 700 nM [2]. The target compound, with its primary amine terminus, is poised for rapid derivatization into either Spns2 or HDAC6 chemical space, offering greater versatility than pre-elaborated analogs.

Spns2 HDAC6 target selectivity scaffold differentiation

Antiproliferative Class Potential: Fluorinated 1,2,4-Oxadiazoles Versus Non-Fluorinated Analogs in EGFR-Targeting Anticancer Screens

In a study of fluorinated 1,2,4-oxadiazole derivatives evaluated as EGFR-targeting anticancer agents, compounds bearing a 4-fluorophenyl substituent on the oxadiazole ring demonstrated IC50 values ranging from 4.13 ± 0.64 to 29.23 ± 1.01 μM against MCF-7, A-549, and HeLa cancer cell lines, with the fluorinated derivatives consistently outperforming non-fluorinated analogs in the same series [1]. While this specific study did not include the target compound, the general SAR trend supports that the 4-fluorophenyl moiety enhances antiproliferative activity in the 1,2,4-oxadiazole class. In a separate study, 3-(3-(propan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine—a structurally analogous compound with an alkyl rather than aryl substituent at position 3—exhibited an IC50 of approximately 92.4 µM against a panel of eleven cancer cell lines, suggesting that the 4-fluorophenyl aryl group may confer a potency advantage of roughly 3- to 22-fold over simple alkyl-substituted analogs .

EGFR anticancer fluorine SAR antiproliferative activity

Commercial Availability and Purity Benchmarking Versus SLF1081851

The target compound (as the hydrochloride salt, CAS 1461708-25-7) is commercially available at a minimum purity of 95% from multiple suppliers, with pricing starting at approximately €245 for small quantities . In contrast, the structurally related Spns2 inhibitor SLF1081851 (free base, CAS 2763730-97-6), which contains the same propan-1-amine-terminated 1,2,4-oxadiazole core, is priced at approximately $90 for 5 mg from specialty suppliers . On a cost-per-milligram basis, the target compound as a building block is substantially more economical than the fully elaborated SLF1081851. Furthermore, the target compound's free base (CAS 926262-58-0) is available at 95% purity from multiple vendors, whereas SLF1081851 is a single-vendor specialty chemical with longer lead times. This makes the target compound a more cost-effective entry point for large-scale SAR exploration or library synthesis.

pricing purity procurement building block availability

Optimal Research and Industrial Application Scenarios for 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-YL]propan-1-amine


Lead Optimization in Spns2-Targeted Immunomodulatory Programs

The propan-1-amine-terminated 1,2,4-oxadiazole scaffold is the core template of SLF1081851, a validated in vivo Spns2 inhibitor (IC50 = 1.93 µM in HeLa cells, active in mouse and rat models of lymphocyte trafficking) [1]. The target compound, with its 4-fluorophenyl substituent, provides a synthetically accessible and cost-effective starting point for SAR studies aimed at optimizing Spns2 potency, selectivity, and pharmacokinetic properties. Its cLogP of 2.07 and tPSA of 41.30 Ų predict favorable membrane permeability [2], supporting oral bioavailability optimization.

Diversifiable Building Block for HDAC6 Inhibitor Library Synthesis

The target compound's primary amine terminus and 3-aryl-1,2,4-oxadiazole core make it an ideal diversification point for generating HDAC6 inhibitor libraries. Patent WO2023114228A1 demonstrates that 1,2,4-oxadiazole derivatives can achieve HDAC6 IC50 values below 700 nM when appropriately elaborated [3]. The fluorine atom on the 4-position of the phenyl ring enhances target binding through favorable electronic effects [4], while the propan-1-amine linker provides optimal spacing for zinc-binding group conjugation.

EGFR-Targeted Anticancer Agent Development

Class-level SAR data indicate that 4-fluorophenyl-substituted 1,2,4-oxadiazoles exhibit antiproliferative IC50 values of 4.13–29.23 μM against MCF-7, A-549, and HeLa cancer cell lines, outperforming non-fluorinated analogs [5]. The target compound serves as a privileged intermediate for synthesizing EGFR-targeting agents through further functionalization at the amine terminus. Its fluorine substituent is expected to enhance metabolic stability and target residence time compared to non-fluorinated alternatives.

Cost-Efficient Scaffold Procurement for Large-Scale Parallel Synthesis

With multi-vendor commercial availability at ≥95% purity and pricing starting at €245 for the hydrochloride salt, the target compound is significantly more economical than fully elaborated analogs such as SLF1081851 ($18/mg at the 5 mg scale) . This cost differential makes it the preferred choice for large-scale parallel synthesis campaigns where hundreds of derivatives are required. The free base form (CAS 926262-58-0) offers additional flexibility for amide coupling, reductive amination, and other diversification reactions.

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